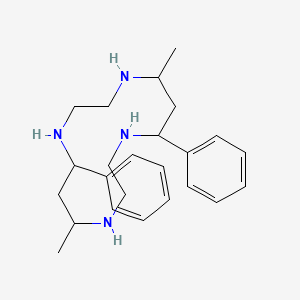
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of a broader class of tetraazamacrocycles, which are characterized by their four nitrogen atoms within a large ring structure.
Preparation Methods
The synthesis of 5,12-dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane typically involves the reaction of benzylideneacetone with diaminoethane. This reaction forms the tetraazamacrocycle in a trans-trans-meso configuration . The preparation of this compound can be optimized by controlling the reaction conditions, such as temperature, solvent, and reaction time, to achieve the desired yield and purity.
Industrial production methods for this compound are not well-documented, but the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The key to industrial production would be the development of efficient and cost-effective synthetic routes that can be scaled up while maintaining the quality and consistency of the product.
Chemical Reactions Analysis
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, primarily involving its ability to form complexes with metal ions. Some of the common reactions include:
Complexation with Metal Ions: This compound forms stable complexes with metals such as nickel, copper, and cobalt. .
Oxidation and Reduction: The compound can undergo redox reactions, particularly when complexed with transition metals. These reactions can be influenced by the choice of oxidizing or reducing agents and the reaction environment.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in substitution reactions, where ligands attached to the metal center can be replaced by other ligands under suitable conditions.
The major products formed from these reactions are typically the metal complexes of the macrocycle, which exhibit unique properties depending on the metal ion and the reaction conditions.
Scientific Research Applications
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:
Coordination Chemistry: It is widely used in the study of coordination compounds due to its ability to form stable complexes with various metal ions.
Catalysis: The metal complexes of this compound can act as catalysts in various chemical reactions, including oxidation and reduction processes.
Medicinal Chemistry: The compound and its metal complexes are investigated for their potential therapeutic applications, including as antimicrobial and anticancer agents.
Material Science: The unique properties of the metal complexes make them suitable for use in the development of new materials with specific electronic, magnetic, or optical properties.
Mechanism of Action
The mechanism by which 5,12-dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with the metal ions, forming a stable structure that can influence the reactivity and properties of the metal center. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane can be compared with other similar tetraazamacrocycles, such as:
1,4,8,11-Tetraazacyclotetradecane: This compound lacks the methyl and phenyl substituents, which can influence its complexation properties and reactivity.
5,7,7,12,14,14-Hexamethyl-1,4,8,11-tetraazacyclotetradecane: This compound has additional methyl groups, which can affect its steric and electronic properties.
5,12-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Similar to the target compound but without the phenyl groups, which can impact its ability to form stable complexes with certain metal ions.
The uniqueness of this compound lies in its specific substituents, which can enhance its stability and reactivity in forming metal complexes, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
82043-40-1 |
|---|---|
Molecular Formula |
C24H36N4 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
5,12-dimethyl-7,14-diphenyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C24H36N4/c1-19-17-23(21-9-5-3-6-10-21)27-16-14-26-20(2)18-24(28-15-13-25-19)22-11-7-4-8-12-22/h3-12,19-20,23-28H,13-18H2,1-2H3 |
InChI Key |
NBZVMZJMVVWIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NCCNC(CC(NCCN1)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



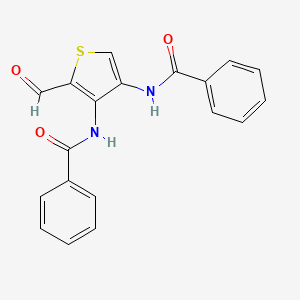
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
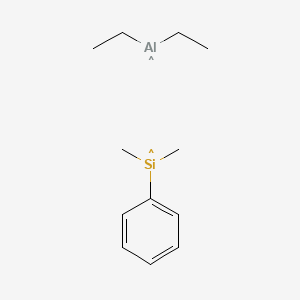
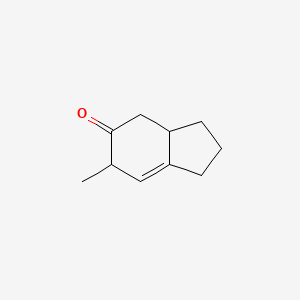
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
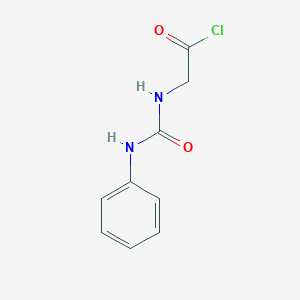
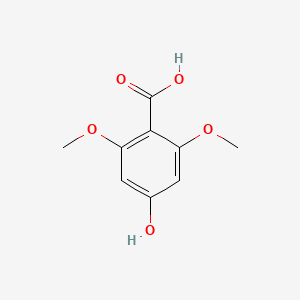
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)
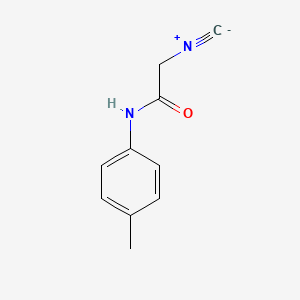
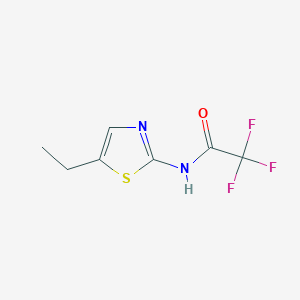
![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
